4,5-diméthyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophène-3-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

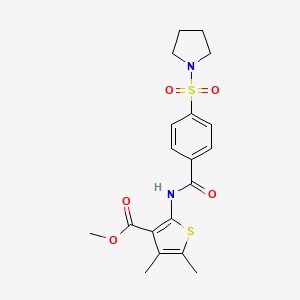

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.

BenchChem offers high-quality Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Les dérivés du thiophène, y compris notre composé d'intérêt, ont retenu l'attention des chimistes médicinaux. Voici pourquoi :

- Propriétés anti-inflammatoires : Certaines molécules à base de thiophène présentent des effets anti-inflammatoires, ce qui en fait des candidats prometteurs pour le développement de médicaments .

- Activité anticancéreuse : Certains dérivés du thiophène présentent des propriétés anticancéreuses, pouvant inhiber la croissance tumorale .

- Effets antimicrobiens : Les thiophènes ont été étudiés pour leur activité antimicrobienne contre les bactéries, les champignons et les virus .

- Avantages cardiovasculaires : Les composés contenant le système cyclique thiophène peuvent avoir des effets antihypertenseurs et anti-athéroscléreux .

Stratégies de synthèse chimique

- Réactions de condensation : Les synthèses de Gewald, de Paal–Knorr, de Fiesselmann et de Hinsberg sont des méthodes typiques de préparation des dérivés du thiophène. Ces réactions permettent la construction de structures diverses .

Applications biologiques

- Hormones végétales : Les dérivés de l'indole, qui présentent certaines similitudes avec les thiophènes, comprennent l'acide indole-3-acétique, une hormone végétale produite à partir de la dégradation du tryptophane. Bien qu'ils ne soient pas directement liés à notre composé, cela met en évidence l'importance plus large des hétérocycles en biologie .

Activité Biologique

Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate (CAS Number: 896615-24-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is C19H22N2O5S2, with a molecular weight of 422.5 g/mol. Its structure features a thiophene core substituted with various functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 896615-24-0 |

| Molecular Formula | C₁₉H₂₂N₂O₅S₂ |

| Molecular Weight | 422.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the pyrrolidinylsulfonyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation .

Anticonvulsant Activity

Compounds with similar structural motifs have been evaluated for their anticonvulsant effects. The incorporation of a pyrrolidine ring is often linked to enhanced neuroprotective properties. For instance, related compounds showed promising results in reducing seizure activity in animal models, suggesting that Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate may possess similar anticonvulsant effects .

Antibacterial Activity

The antibacterial potential of thiophene derivatives has been documented, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies report that modifications to the thiophene structure can significantly affect antimicrobial potency, indicating that Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate could also exhibit antibacterial properties .

The mechanisms through which Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A review of the literature reveals several studies focused on the biological activity of thiophene derivatives:

- Antitumor Studies : In a study examining various thiophene-based compounds, it was found that specific substitutions led to increased cytotoxicity against breast cancer cell lines (IC50 values less than those of standard chemotherapeutics) .

- Anticonvulsant Efficacy : Research demonstrated that certain analogues displayed significant anticonvulsant activity in rodent models, leading to further exploration of their mechanisms involving GABAergic modulation .

- Antibacterial Efficacy : Compounds structurally related to Methyl 4,5-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate were tested against multiple bacterial strains, showing MIC values comparable to established antibiotics .

Propriétés

IUPAC Name |

methyl 4,5-dimethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c1-12-13(2)27-18(16(12)19(23)26-3)20-17(22)14-6-8-15(9-7-14)28(24,25)21-10-4-5-11-21/h6-9H,4-5,10-11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBCFCUCPJTRMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.